1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
CAS No.: 764653-74-9
Cat. No.: VC16136939
Molecular Formula: C32H39N3O6
Molecular Weight: 561.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 764653-74-9 |
|---|---|
| Molecular Formula | C32H39N3O6 |
| Molecular Weight | 561.7 g/mol |
| IUPAC Name | [1-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
| Standard InChI | InChI=1S/C32H39N3O6/c1-4-5-6-7-8-9-10-15-30(36)33-22-31(37)35-34-21-26-25-14-12-11-13-23(25)16-18-27(26)41-32(38)24-17-19-28(39-2)29(20-24)40-3/h11-14,16-21H,4-10,15,22H2,1-3H3,(H,33,36)(H,35,37)/b34-21+ |
| Standard InChI Key | NVZLQQVYTKRWPU-KEIPNQJHSA-N |
| Isomeric SMILES | CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC(=C(C=C3)OC)OC |
| Canonical SMILES | CCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC(=C(C=C3)OC)OC |
Introduction
1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound belonging to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -C=N-NH-, which plays a crucial role in their chemical properties and applications. This compound is notable for its potential in medicinal chemistry and as a synthetic intermediate in various chemical reactions.
Synthesis and Preparation
The synthesis of such complex organic compounds typically involves multiple steps, including condensation reactions and the use of specific catalysts or solvents to facilitate the formation of the desired product. The process may require controlled conditions such as temperature and pH to optimize yields and purity.
Synthesis Steps:
-
Preparation of Starting Materials: This involves synthesizing or obtaining the necessary precursors, such as decanoylamino acetyl hydrazine and 2-naphthyl 3,4-dimethoxybenzoate.
-
Condensation Reaction: The hydrazine derivative reacts with the carbonyl compound to form the hydrazone linkage.
-
Purification: Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Potential Applications:
-
Medicinal Chemistry: Its complex structure suggests potential interactions with biological targets, which could be explored for therapeutic purposes.
-
Synthetic Intermediates: The compound could serve as a building block for more complex molecules with specific properties.
Future Research Directions:
-
Biological Activity Studies: Investigating its interactions with biological targets to identify potential therapeutic applications.
-
Synthetic Modifications: Exploring modifications to enhance its properties or create new compounds with desired functionalities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume